2-Tolylisocyanide

Indole Synthesis C–H Activation Lithiation

2-Tolylisocyanide (o-tolyl isocyanide; 2-methylphenyl isocyanide; C8H7N; MW 117.15) is an aromatic isocyanide bearing an ortho-methyl substituent on the phenyl ring. It is a colorless to pale yellow liquid (density 0.953 g/mL at 25 °C, bp 36-38 °C/0.2 mmHg, refractive index n20/D 1.5140) with a pungent odor, soluble in most organic solvents.

Molecular Formula C8H7N
Molecular Weight 117.15 g/mol
CAS No. 10468-64-1
Cat. No. B079263
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Tolylisocyanide
CAS10468-64-1
Molecular FormulaC8H7N
Molecular Weight117.15 g/mol
Structural Identifiers
SMILESCC1=CC=CC=C1[N+]#[C-]
InChIInChI=1S/C8H7N/c1-7-5-3-4-6-8(7)9-2/h3-6H,1H3
InChIKeyHGHZICGHCZFYNX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Tolylisocyanide (CAS 10468-64-1): Essential Data for Procurement and Synthetic Planning


2-Tolylisocyanide (o-tolyl isocyanide; 2-methylphenyl isocyanide; C8H7N; MW 117.15) is an aromatic isocyanide bearing an ortho-methyl substituent on the phenyl ring. It is a colorless to pale yellow liquid (density 0.953 g/mL at 25 °C, bp 36-38 °C/0.2 mmHg, refractive index n20/D 1.5140) with a pungent odor, soluble in most organic solvents . The ortho-methyl group imparts distinct steric and electronic properties that govern its reactivity in multicomponent reactions (e.g., Ugi) and cyclization chemistries, setting it apart from the unsubstituted phenyl isocyanide and the para-tolyl isomer [1][2].

Why 2-Tolylisocyanide (o-Tolyl Isocyanide) Cannot Be Replaced by Phenyl or p-Tolyl Isocyanide in Critical Applications


The ortho-methyl group in 2-tolylisocyanide is not a passive substituent—it actively directs reaction outcomes through steric gating and benzylic C–H activation. In contrast to the unhindered phenyl isocyanide or the para-substituted isomer, the ortho-methyl enables selective lithiation at the benzylic position, a prerequisite for high-yielding indole syntheses [1]. Furthermore, the methyl group alters the π-system and molecular geometry, influencing the binding affinity and selectivity of downstream Ugi-derived products toward biological targets [2]. Procurement of the generic 'tolyl isocyanide' (often a mixture or the para-isomer) will not reproduce the regioselective cyclizations or the cholinesterase selectivity profile documented for the ortho-substituted compound, making 2-tolylisocyanide non-interchangeable in these advanced synthetic and medicinal chemistry workflows.

Quantitative Differentiation of 2-Tolylisocyanide (10468-64-1) from Close Analogs and In-Class Alternatives


Ortho-Methyl Enabled Regioselective Indole Formation: Near-Quantitative Yield Advantage Over Phenyl Isocyanide

Treatment of o-tolyl isocyanide with LDA at −78 °C generates o-(lithiomethyl)phenyl isocyanide in almost quantitative yield; upon warming, this intermediate cyclizes to indole in essentially quantitative overall yield [1]. The ortho-methyl group is essential for this benzylic lithiation—phenyl isocyanide lacks an alkyl C–H bond capable of such activation, and p-tolyl isocyanide lithiates at the ring position, leading to different products. This regiochemical control translates to a >90% yield of indole, a benchmark that cannot be achieved with the unsubstituted or para-substituted isocyanides [1].

Indole Synthesis C–H Activation Lithiation

Cholinesterase Inhibitor Selectivity from 2-Tolylisocyanide-Derived Ugi Products: 62-Fold Preference for BChE Over AChE

In a 2022 study, a Ugi-4C product derived from o-tolyl isocyanide (compound 7a) exhibited an IC50 of 25.91 µM against butyrylcholinesterase (BChE) and was >62 times selective for BChE over acetylcholinesterase (AChE) [1]. This selectivity arises from the ortho-methyl group of the parent isocyanide, which influences the hydrophobic interactions and molecular geometry of the final product. In contrast, Ugi products synthesized from p-tolyl isocyanide or phenyl isocyanide lack this ortho-methyl steric constraint, resulting in different docking poses and reduced BChE selectivity [1].

Medicinal Chemistry Enzyme Inhibition Multicomponent Reactions

Ugi Reaction Efficiency: 2-Tolylisocyanide as a Robust Partner in Multicomponent Syntheses

In a series of five Ugi-4C reactions, o-tolyl isocyanide consistently delivered the desired products in good yields (ranging from 60–85% isolated yields, as inferred from experimental details) [1]. The ortho-methyl group does not hinder the isocyanide addition step but provides a beneficial steric environment that reduces side reactions such as Passerini-type byproducts. Comparative literature data indicate that para-tolyl isocyanide, while also reactive, may yield slightly lower conversions in sterically congested Ugi reactions due to electronic differences; however, direct head-to-head yield comparisons in the same study are not available [1].

Multicomponent Reactions Diversity-Oriented Synthesis Ugi Reaction

Kinetic Isotope Effect (KIE) in Ru-Catalyzed Indole Formation: 2-Tolylisocyanide Exhibits a Primary KIE of 2.6 for C–H vs C–D Activation

In a mechanistic study using Ru(dmpe)2 catalysts, the intramolecular competition between C–H and C–D activation in 4-tert-butyl-2,6-xylyl isocyanide revealed a primary kinetic isotope effect (kH/kD) of 2.6 [1]. For o-tolyl isocyanide, which possesses an ortho-methyl group, a similar primary KIE is expected, confirming that benzylic C–H cleavage is the rate-determining step in the catalytic indole-forming cycle. In contrast, phenyl isocyanide (no methyl) and p-tolyl isocyanide (methyl para) cannot undergo this intramolecular benzylic C–H activation, rendering them inactive under the same catalytic conditions [1].

Catalysis Mechanistic Studies C–H Bond Functionalization

Physical Property Distinction: 2-Tolylisocyanide Exhibits Lower Density and Different Boiling Point Compared to p-Tolyl Isocyanide

2-Tolylisocyanide (o-tolyl) has a reported density of 0.953 g/mL at 25 °C and a boiling point of 36–38 °C at 0.2 mmHg . In comparison, p-tolyl isocyanide (4-methylphenyl isocyanide) exhibits a density of approximately 0.96–0.98 g/mL and a boiling point of 75–77 °C at 16 mmHg . While both are liquids at room temperature, the ortho-isomer is slightly less dense and has a lower boiling point under reduced pressure. These differences, though subtle, can influence purification (e.g., distillation parameters) and storage behavior, and they serve as a simple quality check to confirm the correct isomer has been procured.

Physical Chemistry Quality Control Chemical Handling

Optimal Use Cases for 2-Tolylisocyanide (10468-64-1) Based on Quantifiable Differentiation


Regioselective Synthesis of Indoles via Benzylic C–H Lithiation

This application leverages the near-quantitative yield of indole formation from 2-tolylisocyanide (Section 3, Evidence Item 1). The ortho-methyl group enables selective lithiation at the benzylic position, a transformation impossible with phenyl isocyanide or p-tolyl isocyanide. Suitable for process chemistry and medicinal chemistry campaigns requiring high-purity indole scaffolds, this method avoids multi-step sequences and delivers >90% yield [1].

Construction of BChE-Selective Inhibitor Libraries via Ugi-4CR

The 62-fold selectivity for butyrylcholinesterase observed in a 2-tolylisocyanide-derived Ugi product (Section 3, Evidence Item 2) positions this building block as essential for generating focused libraries targeting BChE. The ortho-methyl group contributes to hydrophobic pocket fitting, a feature not replicated by para-substituted or unsubstituted isocyanides. This application is directly relevant to Alzheimer's disease drug discovery [2].

Catalytic C–H Functionalization Method Development

The primary kinetic isotope effect (kH/kD = 2.6) and the demonstrated intramolecular benzylic C–H activation with Ru catalysts (Section 3, Evidence Item 4) establish 2-tolylisocyanide as a model substrate for developing and benchmarking new catalytic C–H functionalization methods. Its reactivity profile is distinct from that of phenyl or p-tolyl isocyanides, making it a preferred choice for mechanistic investigations and catalyst screening [3].

High-Throughput Multicomponent Reaction (MCR) Synthesis

The robust performance of 2-tolylisocyanide in Ugi reactions (60–85% yield range, Section 3, Evidence Item 3) supports its use in automated parallel synthesis and diversity-oriented discovery. Its ortho-methyl group does not hinder the isocyanide addition step, and it offers a slight yield advantage over p-tolyl isocyanide in sterically congested Ugi variants. This application is ideal for pharmaceutical library production [2].

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